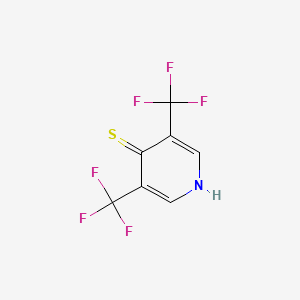

3,5-Bis-trifluoromethyl-1H-pyridine-4-thione

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

Pyridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. nih.govrsc.orgresearchgate.net The pyridine scaffold is a prevalent feature in numerous pharmaceuticals, agrochemicals, and functional materials. enpress-publisher.comnih.gov Its presence can influence a molecule's polarity, solubility, and ability to interact with biological targets. enpress-publisher.comnih.gov The adaptability of the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold in the design and synthesis of new chemical entities with tailored properties. researchgate.netenpress-publisher.com

Role of Trifluoromethyl Groups in Modulating Molecular Properties and Reactivity

The introduction of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science to fine-tune their physicochemical and biological properties. mdpi.combohrium.comnbinno.com The strong electron-withdrawing nature of the CF3 group can significantly impact a molecule's electronic environment, acidity, and basicity. wikipedia.org Furthermore, the high lipophilicity of the CF3 group can enhance a molecule's ability to cross biological membranes, a crucial factor for the bioavailability of drug candidates. mdpi.comnbinno.com The robust carbon-fluorine bonds within the CF3 group also contribute to increased metabolic stability, often leading to a longer biological half-life for pharmaceuticals. mdpi.comnbinno.com

Overview of Pyridine-4-thione Chemistry and its Analogues

Pyridine-4-thione, also known as 4-mercaptopyridine, is a derivative of pyridine characterized by a thiol group at the 4-position. It exists in a tautomeric equilibrium with its thiol form, pyridine-4-thiol. cdnsciencepub.com The thione tautomer is generally more stable, particularly in polar solvents. cdnsciencepub.com The chemistry of pyridine-4-thiones involves reactions at the sulfur atom, such as alkylation and oxidation, as well as reactions on the pyridine ring. researchgate.net These compounds and their analogues serve as versatile intermediates in the synthesis of various heterocyclic systems. researchgate.net

Contextualization of 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione within Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds represent a significant and rapidly expanding area of chemical research, driven by their widespread applications in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.orgnih.gov The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into heterocyclic scaffolds can dramatically alter their properties. rsc.orgalfa-chemistry.com this compound is a prime example of a highly fluorinated heterocyclic system. The presence of two trifluoromethyl groups on the pyridine-4-thione core is expected to impart unique electronic and steric properties, influencing its reactivity and potential applications. This compound is a valuable subject of study for understanding the interplay between a fluorinated substitution pattern and the inherent chemistry of the pyridine-4-thione scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFVQAKKYFCFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione, a multi-nuclear approach would be essential.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Detailed chemical shift data for ¹H, ¹³C, and ¹⁹F nuclei are not available in the public domain for this specific compound. Analysis of related structures, such as various trifluoromethyl-pyridines, suggests that the protons on the pyridine (B92270) ring would exhibit characteristic shifts influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups. Similarly, the ¹³C NMR spectrum would show distinct signals for the pyridine ring carbons and the trifluoromethyl carbons, with the latter appearing as quartets due to coupling with fluorine. The ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent CF₃ groups. However, without experimental data, precise chemical shift values cannot be provided.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and establishing the connectivity of atoms within a molecule. For this compound, COSY (Correlation Spectroscopy) would confirm the coupling between protons on the pyridine ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons over two or three bonds, respectively. This would be critical for assigning the quaternary carbons, including the C=S carbon and the carbons attached to the trifluoromethyl groups. No such 2D NMR studies for this compound have been published.

Long-Range Coupling Constants Involving Fluorine Atoms

Long-range coupling between fluorine and carbon or proton nuclei (ⁿJCF or ⁿJHF, where n > 1) provides valuable structural information. In this compound, couplings between the fluorine atoms of the CF₃ groups and the ring protons and carbons would be expected. The magnitudes of these coupling constants are dependent on the number of bonds separating the nuclei and their spatial orientation. Regrettably, no specific data on these long-range fluorine coupling constants for the title compound could be located.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyridine-thione tautomer, C-H stretches of the aromatic ring, C=C and C=N ring stretching vibrations, and the C=S (thione) stretching band. Strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl groups would also be a prominent feature. While spectra for other trifluoromethyl-pyridine derivatives exist, a specific, published FT-IR spectrum for this compound is not available.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, being complementary to FT-IR, would provide further insight into the molecular vibrations, particularly for the symmetric vibrations of the pyridine ring and the C-S bond. The Raman spectra of pyridine and its derivatives have been studied on various surfaces, but no data specific to this compound has been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₇H₃F₆NS), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value, when compared to the theoretical mass, provides definitive confirmation of the molecular formula. The high-resolution capabilities of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for mass accuracy typically within 5 ppm, leaving little ambiguity in formula assignment.

Beyond confirming the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The robust pyridine ring and the stable trifluoromethyl groups would likely lead to specific neutral losses and fragment ions, providing further structural confirmation. For instance, fragmentation might involve the loss of a sulfur atom or cleavage of the C-S bond, followed by fragmentation of the pyridine ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Analyte | Predicted [M+H]⁺ (m/z) | Adduct | Mass Accuracy (ppm) |

| C₇H₃F₆NS | 249.9861 | [M+H]⁺ | < 5 |

This table presents predicted data based on the chemical formula of the target compound.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's conformation in the solid state.

While a crystal structure for this compound has not been reported, analysis of analogous structures, such as 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, can provide valuable insights into the expected crystallographic parameters. nih.gov It is anticipated that this compound would crystallize in a common space group, such as the monoclinic P2₁/c. nih.gov

The crystal structure would reveal the planarity of the pyridine-4-thione ring and the orientation of the two trifluoromethyl groups. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, and potential π-π stacking of the pyridine rings, would also be elucidated. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.

Table 2: Predicted Crystallographic Data for this compound based on a Structural Analog

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 12.4 |

| β (°) | ~ 98 |

| Volume (ų) | ~ 1060 |

| Z | 4 |

This table presents predicted data based on the crystallographic data of the analogous compound 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. nih.gov

Tautomeric Equilibria and Isomerism

Thiol-Thione Tautomerism in Pyridine-4-thione Systems

The existence of 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione in a tautomeric equilibrium between the thione and thiol forms is a characteristic feature of this class of compounds. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. The two primary tautomeric forms are the 1H-pyridine-4-thione and the pyridine-4-thiol. In the case of the specific compound , these are this compound and 3,5-Bis-trifluoromethyl-pyridine-4-thiol.

The presence of two strongly electron-withdrawing trifluoromethyl groups at the 3 and 5 positions of the pyridine (B92270) ring is expected to have a significant impact on the tautomeric equilibrium. These groups inductively withdraw electron density from the pyridine ring, which can influence the relative basicity of the nitrogen and sulfur atoms. The electron-withdrawing nature of the trifluoromethyl groups would decrease the electron density on the nitrogen atom, thereby reducing its basicity. This would likely further stabilize the thione form, where the proton resides on the nitrogen, thus shifting the equilibrium even more towards the thione tautomer compared to unsubstituted pyridine-4-thione.

Spectroscopic Signatures of Tautomers

The differentiation between the thione and thiol tautomers of this compound can be achieved through various spectroscopic techniques, most notably NMR and IR spectroscopy. Although specific spectra for this compound are not available, the expected characteristic signals can be inferred from data on analogous compounds.

Table 1: Predicted Spectroscopic Data for the Tautomers of 3,5-Bis-trifluoromethyl-pyridine-4-thione

| Spectroscopic Technique | Thione Tautomer (this compound) | Thiol Tautomer (3,5-Bis-trifluoromethyl-pyridine-4-thiol) |

| ¹H NMR | N-H proton signal in the range of 13-15 ppm. | S-H proton signal in the range of 3-5 ppm. |

| ¹³C NMR | C=S carbon signal around 180-200 ppm. | C-S carbon signal around 130-150 ppm. |

| IR Spectroscopy | C=S stretching vibration around 1100-1200 cm⁻¹. N-H stretching vibration around 3100-3400 cm⁻¹. | S-H stretching vibration around 2500-2600 cm⁻¹. |

These predicted values are based on established spectroscopic trends for thione and thiol compounds and provide a basis for the experimental identification of the predominant tautomeric form.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily determined by the rotation of the trifluoromethyl groups. The C-CF₃ bond has a rotational barrier, and the preferred conformation will seek to minimize steric interactions between the fluorine atoms and the adjacent atoms on the pyridine ring.

Computational studies on similar substituted pyridines suggest that the rotational barrier for a trifluoromethyl group on a pyridine ring can be in the range of 4-8 kcal/mol. The presence of two such groups in a meta-relationship is not expected to introduce significant steric hindrance between them, allowing for relatively independent rotation. The most stable conformation is likely to be one where the C-F bonds are staggered with respect to the C-C and C-N bonds of the pyridine ring.

Table 2: Estimated Rotational Barriers for Trifluoromethyl Groups

| Bond | Estimated Rotational Barrier (kcal/mol) |

| C₃-CF₃ | 4-8 |

| C₅-CF₃ | 4-8 |

It is important to note that these are estimated values based on related systems, and experimental or specific computational studies would be necessary to determine the precise rotational barriers for this compound.

Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl 1h Pyridine 4 Thione

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, FMOs, Band Gap)

No specific studies detailing the geometry optimization or the analysis of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Frontier Molecular Orbitals (FMOs), and the associated band gap for 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione were found in the public domain.

Vibrational Frequency Calculations and Comparison with Experimental Data

There are no available computational studies that report the calculated vibrational frequencies for this compound, nor are there any comparisons with experimental infrared or Raman spectroscopic data.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Information regarding the Molecular Electrostatic Potential (MEP) mapping to identify potential reactive sites on this compound is not available in published scientific literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Specific Natural Bond Orbital (NBO) analyses to understand intermolecular interactions and charge delocalization within the this compound molecule have not been reported in the searched scientific literature.

Potential Energy Surface (PES) Scanning for Conformational Stability

There are no publicly available studies that have performed Potential Energy Surface (PES) scanning to determine the conformational stability of this compound.

Quantum Chemical Calculations for Tautomeric Stability and Energetics

Quantum chemical calculations specifically investigating the tautomeric stability and energetics of the thione-thiol tautomers of this compound are not documented in the available scientific literature. While such studies are common for analogous thione-containing heterocyclic compounds, they have not been specifically applied to this molecule in published research.

Analysis of Intermolecular Interactions (e.g., F···F contacts, hydrogen bonding, energy frameworks)

Theoretical studies on molecules structurally related to this compound provide significant insight into the probable intermolecular interactions that govern its crystal packing and supramolecular assembly. The presence of N-H, C=S, and trifluoromethyl groups suggests a rich variety of potential non-covalent interactions.

F···F Contacts: The trifluoromethyl groups introduce the possibility of fluorine-fluorine (F···F) contacts. While often considered repulsive, short F···F interactions are frequently observed in the crystal structures of fluorinated organic molecules. These contacts are believed to contribute to the stabilization of the molecular packing, although their nature—whether purely dispersive or involving some degree of electrostatic interaction—is a subject of ongoing research.

| Interaction Type | Donor | Acceptor | Significance in Related Compounds |

|---|---|---|---|

| Strong Hydrogen Bond | N-H | C=S | Primary interaction, often forms dimers |

| Weak Hydrogen Bond | C-H | F | Contributes to lattice stability |

| Weak Hydrogen Bond | C-H | S | Observed in similar thioamide structures |

| Halogen...Halogen Contact | F | F | Contributes to packing efficiency |

| π-π Stacking | Pyridine (B92270) Ring | Pyridine Ring | Possible interaction between aromatic rings |

Prediction of Non-linear Optical (NLO) Properties

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the non-linear optical (NLO) properties of novel materials. Molecules like this compound are of interest for NLO applications due to the combination of an electron-rich π-conjugated system (the pyridine-4-thione ring) and powerful electron-withdrawing groups (the trifluoromethyl substituents). This arrangement facilitates intramolecular charge transfer (ICT), a key requirement for a significant NLO response.

A DFT study on the closely related molecule 5-(trifluoromethyl)pyridine-2-thiol (B7722606) provides a strong basis for predicting the NLO behavior of the target compound. Calculations for such molecules typically focus on the electric dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β), which is the primary measure of second-order NLO activity.

The presence of the thione group (C=S) and the trifluoromethyl groups (CF3) creates a strong donor-acceptor character within the molecule. The trifluoromethyl groups withdraw electron density from the pyridine ring, which in turn is influenced by the electron-donating potential of the thione group in its tautomeric form or the N-H group. This push-pull mechanism enhances the molecular hyperpolarizability. Theoretical calculations on 5-(trifluoromethyl)pyridine-2-thiol have shown that it is an excellent candidate for NLO materials, and it is expected that the addition of a second CF3 group in the 3,5-bis-trifluoromethyl derivative would further enhance these properties. The first-order hyperpolarizability (β) is a key parameter that indicates a molecule's potential as an NLO material.

| Parameter | Symbol | Significance | Predicted Trend for this compound |

|---|---|---|---|

| Dipole Moment | μ | Measures charge separation; influences molecular packing and solubility. | Expected to be significant due to electronegative F and S atoms. |

| Mean Polarizability | ⟨α⟩ | Measures the ease of distortion of the electron cloud by an electric field. | Expected to be high due to the π-conjugated system. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. | Predicted to be large, indicating strong NLO potential. |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are expected to be significantly influenced by the solvent environment. Computational studies can model these effects by using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. Studies on related heterocyclic thiones have shown that their UV-Vis absorption spectra exhibit solvatochromism, meaning the position of the absorption maxima (λ_max) changes with solvent polarity.

The observed shifts can be correlated with solvent parameters using frameworks like the Linear Solvation Energy Relationships (LSER). In many cases, a bathochromic (red) shift is observed in λ_max as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is therefore better stabilized by polar solvents.

For this compound, the ground state possesses a significant dipole moment. Electronic transitions, likely of the π → π* and n → π* type, would lead to an excited state with a different charge distribution. The interaction with solvent molecules, particularly through hydrogen bonding in protic solvents (e.g., ethanol, methanol) or strong dipole-dipole interactions in aprotic polar solvents (e.g., DMSO, acetonitrile), can stabilize or destabilize the ground and excited states to different extents.

Computational investigations on similar sulfur-containing compounds have analyzed the impact of both polar and nonpolar solvents on electronic characteristics. In protic solvents, the N-H and C=S groups can act as hydrogen bond donors and acceptors, respectively, leading to specific interactions that can cause significant spectral shifts compared to aprotic solvents of similar polarity. Time-Dependent DFT (TD-DFT) calculations are particularly useful for predicting these solvatochromic shifts and corroborating experimental findings.

| Solvent Type | Primary Interaction Mechanism | Expected Effect on UV-Vis Spectrum |

|---|---|---|

| Nonpolar (e.g., Hexane, Toluene) | Van der Waals / Dispersive forces | Reference spectrum with minimal shift. |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Bathochromic (red) shift in λ_max due to stabilization of a more polar excited state. |

| Protic Polar (e.g., Ethanol, Water) | Hydrogen bonding with N-H and C=S groups | Potentially larger shifts compared to aprotic solvents due to specific H-bonding interactions. |

Synthetic Utility and Potential Applications in Organic Synthesis

The strategic placement of trifluoromethyl groups onto heterocyclic scaffolds has become a cornerstone in the design of functional molecules for pharmaceuticals, agrochemicals, and materials science. The compound 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione emerges as a molecule of significant interest, possessing a unique combination of a pyridine (B92270) core, a reactive thione group, and two powerful electron-withdrawing trifluoromethyl substituents. This structure endows it with a rich chemical reactivity and positions it as a valuable precursor for a variety of advanced molecular structures.

Structure Reactivity and Structure Property Relationships

Correlating Electronic Structure with Reactivity Profiles

The electronic structure of 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione is characterized by a significant polarization of the pyridine (B92270) ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through its strong negative inductive effect (-I). nih.gov The presence of two such groups at the 3 and 5 positions synergistically depletes the electron density of the aromatic ring. This electron deficiency is further accentuated by the electronegative nitrogen atom inherent to the pyridine scaffold. uoanbar.edu.iq

The decreased electron density on the pyridine ring has a profound impact on its reactivity towards electrophilic aromatic substitution, rendering the ring highly deactivated compared to unsubstituted pyridine. uoanbar.edu.iq Conversely, the ring is activated towards nucleophilic attack. nih.gov Computational studies on related trifluoromethyl-substituted pyridines suggest that the lowest unoccupied molecular orbital (LUMO) is stabilized, making the molecule more susceptible to accepting electrons from a nucleophile. researchgate.net The electrostatic potential map would likely show a significant positive potential on the ring carbons, particularly those ortho and para to the nitrogen atom, indicating favorable sites for nucleophilic attack.

Impact of Bis-trifluoromethyl Substitution on Thione Stability and Reactivity

The stability and reactivity of the thione functional group in this compound are significantly modulated by the two trifluoromethyl substituents. The strong electron-withdrawing nature of the -CF3 groups enhances the electrophilic character of the thiocarbonyl carbon. nih.gov This increased electrophilicity makes the thione group more susceptible to attack by nucleophiles.

Furthermore, the -CF3 groups can influence the stability of the thione tautomer relative to its thiol counterpart (3,5-Bis-trifluoromethyl-pyridine-4-thiol). The electron-withdrawing substituents stabilize the thione form by withdrawing electron density from the ring, which in turn stabilizes the partial negative charge on the sulfur atom in the zwitterionic resonance contributor of the thione.

The reactivity of the thione is also affected by the steric bulk of the trifluoromethyl groups. While not directly adjacent to the thione, their presence can influence the approach of reagents to the reactive center.

Below is a table summarizing the expected electronic effects of the bis-trifluoromethyl substitution on the pyridine-4-thione core based on established principles of physical organic chemistry. uoanbar.edu.iqnih.gov

| Feature | Effect of Bis-trifluoromethyl Substitution | Consequence |

| Pyridine Ring | Strong electron withdrawal | Deactivation towards electrophilic substitution, activation towards nucleophilic substitution |

| Thiocarbonyl Carbon | Increased electrophilicity | Enhanced reactivity with nucleophiles |

| Thione Tautomer | Stabilization | Predominance of the thione form in polar solvents |

Influence of Tautomeric Form on Synthetic Pathways

Like other 4-mercaptopyridines, this compound can exist in a tautomeric equilibrium with its corresponding thiol form, 3,5-Bis-trifluoromethyl-pyridine-4-thiol. cdnsciencepub.com The position of this equilibrium is crucial as it dictates the outcome of subsequent synthetic transformations. The thione tautomer possesses a nucleophilic sulfur atom and an acidic N-H proton, while the thiol tautomer has a nucleophilic nitrogen atom and an acidic S-H proton.

Studies on similar pyridinethiones have shown that the tautomeric equilibrium is significantly influenced by the solvent polarity. In polar solvents, the thione form is generally favored. cdnsciencepub.comresearchgate.net This is attributed to the greater polarity of the thione tautomer, which is better solvated by polar solvent molecules. acs.org

The predominance of one tautomer over the other directly influences the regioselectivity of reactions such as alkylation.

S-Alkylation: In the presence of a base, the thione form can be deprotonated at the nitrogen, but the resulting anion has significant charge density on the sulfur atom. Reaction with an electrophile, such as an alkyl halide, will then predominantly occur on the sulfur atom, leading to the formation of an S-alkylated product (a thioether). This pathway is often favored under conditions that promote the thione form.

N-Alkylation: While less common for pyridinethiones, N-alkylation can occur, particularly if the thiol tautomer is favored or if specific reaction conditions are employed. sciforum.netrsc.org Deprotonation of the thiol form would generate a thiolate anion, with the nucleophilic attack of the pyridine nitrogen on an electrophile leading to an N-alkylated product.

The choice of solvent, base, and electrophile can therefore be used to selectively target either S- or N-alkylation, leveraging the tautomeric equilibrium to achieve the desired synthetic outcome.

Computational Prediction of Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the structure-property relationships of heterocyclic compounds, including pyridinethiones. rsc.orgnih.govresearchgate.net For this compound, computational methods can provide valuable insights into several key aspects:

Tautomeric Stability: DFT calculations can accurately predict the relative energies of the thione and thiol tautomers in both the gas phase and in solution (using solvent models). rsc.org This allows for a quantitative understanding of the tautomeric equilibrium constant. For related pyridinethiones, the thione form is often found to be more stable, especially in solution. acs.org

Geometric Parameters: Optimized geometries from DFT calculations can provide precise bond lengths and angles, offering insights into the steric and electronic effects of the bis-trifluoromethyl substitution.

Spectroscopic Properties: Computational methods can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and predominant tautomeric form.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) and the generation of electrostatic potential maps can help to rationalize the observed reactivity. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity and can be correlated with the molecule's stability.

The following table presents hypothetical, yet plausible, data that could be obtained from a DFT study on the tautomers of this compound, based on trends observed in the literature for similar compounds. acs.orgrsc.org

| Property | Thione Tautomer | Thiol Tautomer |

| Relative Energy (in solution) | 0.0 kcal/mol | +2.5 kcal/mol |

| Dipole Moment | ~4.5 D | ~2.0 D |

| Calculated ¹³C NMR (C=S/C-S) | ~180 ppm | ~145 ppm |

| HOMO-LUMO Gap | ~3.5 eV | ~3.8 eV |

These computational predictions can guide synthetic efforts and provide a deeper understanding of the fundamental properties of this compound.

Future Research Directions and Challenges

Exploration of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure fluorinated N-heterocyles is a rapidly advancing field, driven by the profound impact of stereochemistry on biological activity. nih.gov While the 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione scaffold is itself achiral, the C2 and C6 positions are prochiral. Functionalization at these sites can generate stereocenters, making the development of asymmetric synthetic routes a critical research objective.

Future efforts will likely focus on catalyst-controlled enantioselective C-H functionalization of the pyridine (B92270) ring. The challenge lies in designing chiral catalysts—whether transition-metal complexes or organocatalysts—that can effectively differentiate between the two prochiral C-H bonds at the C2 and C6 positions. The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the ring, requiring highly active and selective catalyst systems.

Another promising avenue is the asymmetric transformation of the thione group. For instance, an enantioselective S-alkylation followed by a stereospecific rearrangement could install chirality. Furthermore, exploring diastereoselective fluorocyclization processes, which can form multiple bonds in a single step, could provide efficient pathways to complex chiral structures derived from this scaffold. nih.gov Accessing enantiopure targets is often more straightforward through such diastereoselective or enantioselective methods rather than relying on fluorinated building blocks. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Target Transformation | Key Challenge | Potential Catalyst Class |

|---|---|---|---|

| Desymmetrization | Enantioselective C-H functionalization at C2/C6 | Overcoming ring deactivation; achieving high enantioselectivity | Chiral transition metal complexes (Rh, Pd, Ir), Chiral phosphoric acids |

| Kinetic Resolution | Enantioselective reaction of a racemic precursor | Development of an efficient resolution agent or catalyst | Chiral organocatalysts, Enzymes (lipases, hydrolases) |

| Asymmetric Cycloaddition | Diastereoselective [2+2+2] cycloaddition with chiral catalysts | Identifying suitable chiral ligands for cobalt or rhodium systems | Chiral cobalt or rhodium complexes researchgate.net |

Development of Photocatalytic or Electrocatalytic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules and forging challenging chemical bonds under mild conditions. mdpi.comnih.gov For 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione, these methods offer exciting possibilities for transformations that are difficult to achieve via traditional thermal chemistry. The electron-deficient nature of the pyridine ring makes it a prime candidate for reductive photocatalytic cycles.

A key research direction is the photocatalytic C-H functionalization at the 2- and 6-positions. By generating pyridinyl radicals through single-electron reduction of a pyridinium (B92312) precursor, novel C-C and C-heteroatom bonds can be formed with unique regioselectivity compared to classical methods like Minisci reactions. nih.gov Furthermore, photocatalysis can enable the direct introduction of fluorinated motifs, expanding the chemical space of accessible derivatives. researchgate.net The use of continuous microflow technology could significantly enhance and intensify these photocatalytic reactions, overcoming limitations associated with batch protocols. nih.gov

Electrocatalysis represents another frontier. The thione group is electrochemically active and could be targeted for reductive or oxidative transformations. For example, electrochemical methods could facilitate the coupling of the thione with various partners or drive cyclization reactions to form fused heterocyclic systems. The challenge will be to control the redox potentials and reaction pathways to achieve high selectivity for the desired products.

High-Throughput Screening for Novel Synthetic Applications

High-throughput screening (HTS) can dramatically accelerate the discovery of new reactions and applications for a given scaffold. The 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione is an ideal candidate for HTS campaigns due to the reactivity of the thione group and the potential for functionalization on the pyridine ring.

One major focus would be to screen for novel S-alkylation and S-arylation reactions. By reacting the thione with large libraries of electrophiles under various catalytic conditions, vast libraries of S-substituted derivatives can be rapidly generated. These libraries are valuable for discovering new bioactive molecules. Previous work on related trifluoromethyl-3-cyano-2(1H)-pyridinethiones has demonstrated the feasibility of preparing such libraries via S-alkylation, followed by heterocyclization to form thieno[2,3-b]pyridines. acs.org

HTS can also be employed to discover entirely new transformations. By screening diverse catalyst and reagent libraries, unexpected reactivity patterns may be uncovered. For example, screening could identify catalysts for novel coupling reactions at the C-S bond or for unprecedented rearrangements of the heterocyclic core. This approach broadens the synthetic utility of the scaffold beyond predictable transformations.

Table 2: High-Throughput Screening Campaigns

| Objective | Library Screened | Reaction Monitored | Potential Outcome |

|---|---|---|---|

| Library Generation | Alkyl/Aryl Halides, Boronic Acids | S-Alkylation, S-Arylation | Diverse library of derivatives for biological screening |

| New Reaction Discovery | Transition Metal Catalysts, Ligands, Reagents | C-S bond cleavage/formation, Ring functionalization | Novel synthetic methodologies and access to new scaffolds |

Advanced Computational Methodologies for Predicting Complex Reactivity

The electronic complexity of 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione—arising from the electron-deficient pyridine ring, the electron-withdrawing CF3 groups, and the tautomeric thione/thiol equilibrium—makes predicting its reactivity challenging. Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable for gaining a deeper understanding and guiding experimental design. osu.edu

Future computational studies will be crucial for several areas. Firstly, accurately predicting the thione-thiol tautomeric equilibrium under various conditions (solvents, pH) is essential, as the reactivity of the two forms is distinct. Secondly, DFT calculations can elucidate reaction mechanisms for potential transformations, such as photocatalytic C-H functionalization or cycloadditions. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, researchers can predict the feasibility and regioselectivity of proposed reactions. osu.edunih.gov A DFT study has already been performed on the related compound 5-(trifluoromethyl)pyridine-2-thiol (B7722606) to investigate its geometric and nonlinear optical properties. journaleras.com

Moreover, in silico screening of virtual catalyst libraries can accelerate the discovery of optimal catalysts for specific transformations, such as the asymmetric reactions discussed in section 9.1. This reduces the experimental burden and allows for a more rational design of catalyst systems. osu.edu

Design of Next-Generation Fluorinated Heterocyclic Scaffolds

The 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione core is not just a target molecule but also a versatile starting point for the design of more complex, next-generation fluorinated heterocyclic scaffolds. nus.edu.sgekb.eg Its unique substitution pattern can be leveraged to create novel pharmacophores and materials. bionity.com

One avenue of research is to use the compound as a building block in multi-step syntheses. The thione can be converted into other functional groups or used as a handle for annulation reactions to build fused-ring systems, such as the previously mentioned thieno[2,3-b]pyridines. acs.org

Another important direction is the exploration of bioisosteric replacements. Medicinal chemists can systematically replace the thione group or the pyridine core with other functional groups or heterocyclic rings to modulate the molecule's physicochemical and pharmacological properties. nih.gov For example, replacing the thione with an oxo (ketone) or imino group would create related pyridone or aminopyridine scaffolds with distinct hydrogen bonding and electronic profiles. This "scaffold hopping" approach is a powerful strategy in drug discovery for navigating chemical space and optimizing lead compounds. The introduction of fluorine is known to improve metabolic stability and binding affinity, making fluorinated scaffolds highly desirable. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione |

| 5-(trifluoromethyl)pyridine-2-thiol |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-substituted precursors under controlled conditions. For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC coupled with mass spectrometry (LC-MS). Thermal stability analysis (TGA/DSC) ensures no decomposition during synthesis. Crystallization from ethanol or acetonitrile may enhance purity .

Q. How can the structural configuration of this compound be validated?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. For rapid screening, combine and NMR to identify proton environments and trifluoromethyl group symmetry. IR spectroscopy verifies the thione (C=S) stretch at ~1200–1250 cm. Computational methods (DFT calculations) can corroborate experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data from SNAr reactions. Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in crystallographic data between predicted and observed bond lengths in its metal complexes?

- Methodological Answer : Refine discrepancies using SHELXL with high-resolution datasets (≤1.0 Å). Analyze thermal displacement parameters (ADPs) to distinguish static disorder from dynamic effects. Pair distribution function (PDF) analysis may reveal local structural distortions not captured by Bragg diffraction. Cross-validate with EXAFS for metal-ligand bond lengths .

Q. How to design a mechanistic study for its role in catalytic C–H activation reactions?

- Methodological Answer : Use deuterium-labeling experiments (e.g., / isotope effects) to probe rate-determining steps. In situ IR or Raman spectroscopy tracks intermediate species. Electrochemical methods (cyclic voltammetry) assess redox activity, while EPR identifies radical intermediates. Compare turnover frequencies (TOFs) under varying ligand/metal ratios .

Q. What advanced techniques characterize its supramolecular interactions in solid-state frameworks?

- Methodological Answer : Employ Hirshfeld surface analysis to quantify non-covalent interactions (e.g., F⋯H, S⋯π). High-pressure crystallography (≤10 GPa) reveals pressure-responsive packing changes. Solid-state NMR ( CP/MAS) probes local electronic environments, complemented by thermal analysis (TGA-MS) for stability assessment .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different cell lines or assay conditions?

- Methodological Answer : Standardize assays using ISO-certified cell lines and control for pH/temperature variations. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate biological variability from experimental error. Use orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) to confirm activity trends .

Q. What methods reconcile discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Re-optimize computational models with anharmonic corrections (VPT2) or solvent-field embeddings. Compare experimental IR/Raman spectra with scaled DFT frequencies. For ambiguous peaks, isotope substitution (e.g., ) or 2D-COSY analysis resolves overlapping modes .

Methodological Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.